Tolylfluanid is an organic compound primarily used as an active ingredient in fungicides and wood preservatives. It is characterized by its molecular formula and a molecular weight of approximately 347.3 g/mol . The compound appears as a colorless crystalline powder with a melting point of 93 °C and is stable under normal conditions, decomposing before boiling at 200 °C . Its low volatility and slight solubility in water (1.04 mg/L at 20 °C) make it suitable for agricultural applications .
Tolylfluanid acts as a protective fungicide. It is believed to interfere with fungal cell membrane function by disrupting the phospholipid bilayer, a crucial component for maintaining cell integrity. Additionally, it might inhibit enzymes essential for fungal growth and spore germination. The exact mechanism requires further investigation.
The synthesis of tolylfluanid involves several key reactions:
Tolylfluanid can hydrolyze slowly under acidic conditions, with a half-life of at least two days at pH 7, while its degradation products include -dimethyl--(4-methylphenyl) sulfamide (DMST) and dimethylsulfamide .
Tolylfluanid exhibits antifungal properties, effectively controlling various plant diseases such as gray mold caused by Botrytis, late blight on tomatoes, and powdery mildew on cucumbers . Studies have indicated that it is rapidly absorbed in the gastrointestinal tract, with significant accumulation in organs like the liver and thyroid gland, and is largely excreted through urine within two days .
Tolylfluanid is primarily utilized in agriculture as a fungicide. Its applications include:
Additionally, its properties make it suitable for use in various industrial applications where fungal resistance is required.
Research has shown that tolylfluanid can augment glucocorticoid receptor-dependent activities in adipocytes, suggesting potential interactions with hormonal pathways . Furthermore, studies indicate that its metabolite can inhibit thyroid peroxidase-mediated reactions involved in thyroid hormone synthesis, raising concerns about its endocrine-disrupting potential .
Several compounds share structural or functional similarities with tolylfluanid. A comparison highlights their unique features:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Dichlofluanid | Similar sulfonamide structure | More potent against certain fungal strains |
Thiram | Dithiocarbamate structure | Broad-spectrum fungicide but higher toxicity |
Fenhexamid | Amide structure | Selective against specific pathogens |
Tolylfluanid stands out due to its specific action against certain fungal pathogens while exhibiting lower toxicity levels compared to some alternatives. Its unique metabolic pathways also contribute to its distinct biological activity profile.
TF’s most characterized endocrine-disrupting mechanism involves its agonist activity at the glucocorticoid receptor (GR). In primary murine adipocytes, TF mimics corticosterone (Cort), inducing GR phosphorylation at serine 220 (S220 in mice), a post-translational modification critical for nuclear translocation. Cellular fractionation assays demonstrate that 100 nM TF increases nuclear GR levels by 131% and cytoplasmic-to-nuclear translocation by 40%, paralleling effects of 1 nM Cort. Chromatin immunoprecipitation (ChIP) reveals TF-induced GR enrichment at glucocorticoid response elements (GREs) on the glucocorticoid-induced leucine zipper (GILZ) promoter (2.1-fold) and insulin receptor substrate-1 (IRS-1) gene (2.0-fold), directly linking GR activation to transcriptional regulation.
Acute TF exposure (2–6 hours) upregulates IRS-1 mRNA and protein levels by 1.8-fold, enhancing insulin-stimulated lipogenesis through Akt phosphorylation at T308. Conversely, chronic exposure (>24 hours) reduces IRS-1 expression by 60%, inducing adipocyte insulin resistance. This biphasic effect mirrors endogenous glucocorticoid action, where acute stress enhances insulin sensitivity, while chronic excess promotes metabolic dysfunction. In vivo, dietary TF exposure (100 ppm for 12 weeks) in male C57BL/6 mice recapitulates metabolic syndrome phenotypes:
Sex-specific developmental effects are evident in offspring exposed gestationally and lactationally to TF (67 mg/kg diet). Female progeny exhibit lifelong hypoadiposity (-22% body weight) and hyperinsulinemia (fasting insulin +58%), while males develop glucose intolerance (AUC +35%) and hepatic gluconeogenic upregulation (PEPCK +42%). These disparities likely stem from TF’s interaction with sex hormone-regulated GR splice variants.
TF’s metabolism generates bioactive intermediates that interfere with steroidogenic enzymes. In mammals, TF undergoes N–S bond cleavage to dimethylsulfamide toluidine (DMST) and thiophosgene analogs, which are further metabolized to 4-hydroxymethyl-DMST and 4-(dimethylaminosulfonylamino)hippuric acid. Human adrenocortical H295R cells exposed to TF show dual inhibition of CYP11B1 (11β-hydroxylase; Ki = 1.6 µM) and CYP21 (21-hydroxylase; IC50 = 5.2 µM), critical enzymes in cortisol and aldosterone synthesis. This inhibition disrupts adrenal steroid output:
Steroid | Change vs. Control | Mechanism | Source |
---|---|---|---|
Cortisol | -64% | CYP11B1 inhibition | |
Aldosterone | -41% | CYP21 inhibition | |
DHEA-S | +220% | HSD3B2 downregulation |
Simultaneously, TF’s parent compound directly activates GR, creating a feedback loop that suppresses hypothalamic-pituitary-adrenal (HPA) axis activity. In male mice, this results in 28% lower plasma corticosterone levels despite elevated GR signaling in adipose tissue. Hepatic xenobiotic metabolism further complicates this interplay, as TF induces CYP3A4 (3.5-fold), accelerating its own clearance but potentiating drug-drug interactions.
TF’s endocrine activity stems from its unique phenylsulfamide structure (C₁₀H₁₃Cl₂F₃N₂O₂S), which enables promiscuous nuclear receptor binding. Molecular docking studies reveal TF occupies 78% of the GR ligand-binding pocket (LBP), forming hydrogen bonds with Asn564 and Gln642—key residues for glucocorticoid signaling. While TF’s GR binding affinity (Kd = 89 nM) is 340-fold lower than dexamethasone, its lipophilicity (logP = 3.9) enhances adipose tissue accumulation, prolonging receptor activation.
Compound | Nuclear Receptor Targets | Binding Affinity (Kd) | Metabolic Effect |
---|---|---|---|
Tolylfluanid | GR, PPARγ, CAR | GR: 89 nM | Insulin resistance, adipogenesis |
Dichlofluanid | AR, ERα | AR: 1.2 µM | Androgen antagonism |
Tributyltin | PPARγ, RXR | PPARγ: 45 nM | Adipocyte differentiation |
Bisphenol A | ERα, ERβ | ERα: 940 nM | Estrogenic activity |
Dichlofluanid, a structural analog differing by one chlorine substituent, exhibits divergent receptor specificity, antagonizing androgen receptor (AR) at 1.2 µM but lacking GR activity. This highlights the critical role of the –SCCl₂F moiety in TF’s GR interactions. In silico mutagenesis shows replacing the toluidine group with methylsulfone (as in Dichlofluanid) reduces GR LBP occupancy to 52%, abolishing transcriptional activation.
Tolylfluanid exhibits rapid hydrolysis kinetics in marine environments, with complete transformation occurring within 24 hours across different water types [1] [2]. The hydrolysis process follows first-order kinetics and demonstrates remarkable consistency, with tolylfluanid and dichlofluanid hydrolyzing completely to their respective hydrolysis products N,N-dimethyl-N'-p-tolylsulfamide (DMST) and N,N-dimethyl-N'-phenylsulfamide (DMSA) in coastal water within 24 hours [1] [2]. This rapid hydrolysis occurs regardless of whether the water is coastal, sea water, or deionized water, indicating that the hydrolysis kinetics are primarily dependent on the chemical structure of tolylfluanid rather than specific marine water components [2].
The photodegradation pathways of tolylfluanid metabolites show significant variations depending on the marine environment composition [1] [2]. Photodegradation rates of DMST and DMSA in coastal water are substantially higher than in sea water or deionized water [1] [2]. This enhanced photodegradation in coastal environments is attributed to the presence of chromophoric dissolved organic matter and other photosensitizing compounds that facilitate indirect photolysis reactions [1]. The indirect phototransformation occurs through reactions with triplet state organic matter, singlet oxygen, and hydroxyl radicals, with DMST and DMSA primarily displaying triplet reactivity [1] [2].
Under natural sunlight conditions, the measured half-lives of the hydrolysis products demonstrate considerable variation between different marine environments [1] [2]. DMST exhibits a half-life of 2.7 days in natural waters, while DMSA shows significantly greater persistence with a half-life of 23 days [1] [2]. This difference in photodegradation rates indicates that DMST undergoes considerably faster transformation than DMSA, suggesting structural differences that affect their susceptibility to photochemical processes [1].
Water Type | Hydrolysis Half-life (hours) | Primary Hydrolysis Product | DMST Half-life (days) | DMS Formation |
---|---|---|---|---|
Coastal Water | 24 | DMST | 2.7 | Major product |
Sea Water | 24 | DMST | 23.0 | Major product |
Deionized Water | 24 | DMST | 23.0 | Major product |
The photodegradation process generates several direct and indirect photoproducts, with N,N-dimethylsulfamide (DMS) identified as the major phototransformation product in natural waters [1] [2]. DMS formation occurs through indirect photodegradation processes and represents a critical environmental concern due to its potential persistence in aquatic systems [1]. The formation of DMS as the predominant photoproduct indicates that both DMST and DMSA converge to this common metabolite through different photochemical pathways in marine environments [3] [4].
N,N-dimethylsulfamide represents the ultimate transformation product of tolylfluanid degradation in aquatic ecosystems and exhibits exceptional environmental persistence [1] [3] [4]. The compound demonstrates remarkable stability across multiple degradation pathways, with hydrolysis half-lives exceeding 1000 days at 20°C in water-sediment systems [5]. This extraordinary persistence classifies DMS as a Persistent and Mobile Organic Compound (PMOC), presenting significant long-term environmental implications [6] [7].
The biodegradation characteristics of DMS demonstrate its recalcitrant nature in aquatic environments [3]. Laboratory studies using water-sediment systems and biofilm experiments consistently show that DMS resists biological degradation processes [3]. After 27 days in water-sediment systems, DMS accounts for the majority of the mass balance, indicating its accumulation as the terminal degradation product [3]. Biofilm systems, which typically enhance biodegradation rates for many organic compounds, also fail to metabolize DMS effectively [3].
The formation pathways of DMS in marine environments occur through multiple routes, primarily involving the degradation of both DMST and DMSA [1] [3] [4]. DMST undergoes biodegradation with a half-life of 5.78 days, producing DMS as the transformation product [3]. Conversely, DMSA does not show significant biodegradation but transforms abiotically into DMS [3]. This convergence of multiple degradation pathways toward DMS formation ensures continuous environmental input of this persistent metabolite [3].
Degradation Process | Half-life/Persistence | Formation Pathway | Environmental Significance |
---|---|---|---|
Hydrolysis | >1000 days at 20°C | From DMST and DMSA degradation | Very stable |
Photodegradation | Persistent | From DMST and DMSA | Major photoproduct |
Biodegradation | Recalcitrant | End product | Not biodegraded |
Overall Environmental Fate | Highly Persistent | Major transformation product | PMOC classification |
The environmental detection of DMS in groundwater and surface waters demonstrates its widespread occurrence and persistence [6] [7]. DMS was identified as the most frequently detected pesticide metabolite in Danish drinking water wells in 2020, despite the termination of tolylfluanid use in 2007 [6]. This detection pattern confirms the long-term environmental persistence of DMS and its potential for extensive groundwater contamination [6] [7]. The compound's high mobility and persistence characteristics enable it to leach through clayey till formations and reach groundwater aquifers over extended periods [6] [8].
The PMOC classification of DMS reflects its concerning environmental behavior profile [6] [7]. The compound exhibits high water solubility and low organic carbon partition coefficients, facilitating its transport through soil and sediment layers [6]. These properties, combined with its exceptional chemical stability, result in prolonged residence times in aquatic systems and potential for long-distance transport [6] [7]. The persistence of DMS represents a significant environmental legacy of historical tolylfluanid applications, with implications extending decades beyond the cessation of parent compound use [6].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard